

Technical Guide: Spectral Analysis of 4-Chloro-2-hydroxy-5-methoxybenzaldehyde[2]

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-5-methoxybenzaldehyde

CAS No.: 184766-53-8

Cat. No.: B3248245

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Executive Summary & Structural Context

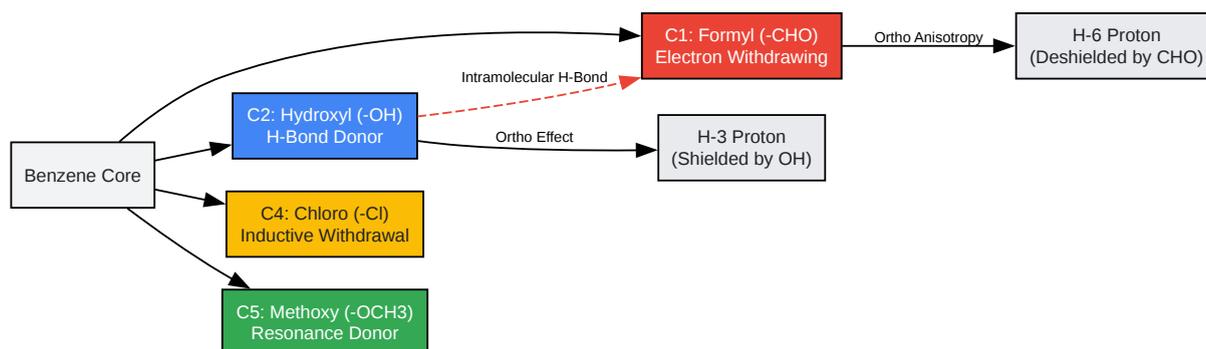
4-Chloro-2-hydroxy-5-methoxybenzaldehyde (C₈H₇ClO₃) is a trisubstituted benzaldehyde derivative.[2] Structurally, it features a salicylaldehyde core (2-hydroxybenzaldehyde) modified with a methoxy group at the C5 position and a chlorine atom at the C4 position.[2]

This specific substitution pattern creates a unique electronic environment:

- **Intramolecular Hydrogen Bonding:** The C2-hydroxyl group forms a strong hydrogen bond with the C1-carbonyl oxygen, locking the conformation and significantly deshielding the phenolic proton.[1][2]
- **Electronic Push-Pull:** The molecule contains both electron-donating groups (OH, OMe) and electron-withdrawing groups (CHO, Cl), creating distinct shielding/deshielding zones that facilitate NMR assignment.[2]
- **Steric Constraints:** The 1,2,4,5-substitution pattern leaves only two aromatic protons (H-3 and H-6) in a para relationship, eliminating ortho-coupling and simplifying the splitting patterns to singlets.[2]

Structural Visualization & Numbering

The following diagram illustrates the atomic numbering and the key electronic interactions governing the NMR shifts.



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Figure 1: Structural connectivity and electronic effects influencing NMR chemical shifts.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and reproducibility, the following protocol is recommended.

Solvent Selection[2][3]

- Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆)[2]
 - Reasoning: DMSO is an excellent solvent for polar phenolic compounds.[1][2] It disrupts intermolecular hydrogen bonding (dimers) but generally preserves the strong intramolecular H-bond between the OH and CHO.[2] It also slows proton exchange, allowing the phenolic -OH signal to appear as a sharp singlet rather than a broad hump.[1][2]
- Secondary Choice: CDCl₃ (Chloroform-d)[2]
 - Reasoning: Useful for observing the "true" intramolecular H-bond shift without solvent interference, but solubility may be lower.[1][2]

Preparation Steps[1][2][3][4][5][6][7][8]

- Weighing: Accurately weigh 10–15 mg of the solid sample into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).
- Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended particles will cause line broadening.[1][2]
- Transfer: Transfer to a precision 5mm NMR tube. Filter through a cotton plug if any turbidity remains.[1][2]

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum is characterized by five distinct signal environments. The absence of ortho-coupling simplifies the aromatic region to two singlets.[2]

Predicted Chemical Shifts & Assignments[2][9]

Signal	Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Explanation
A	10.5 – 11.0	Singlet (s)	1H	-OH (C2)	Highly deshielded due to intramolecular H-bonding with the carbonyl oxygen.[2] This signal disappears upon D ₂ O shake.[1][2]
B	9.8 – 10.2	Singlet (s)	1H	-CHO (C1)	Characteristic aldehyde region.[1][2] [3] Anisotropic deshielding by the C=O double bond. [1][2]
C	7.35 – 7.45	Singlet (s)	1H	Ar-H (C6)	Deshielded. Located ortho to the electron-withdrawing carbonyl group (CHO), which pulls electron density away. [1][2]

D	6.90 – 7.05	Singlet (s)	1H	Ar-H (C3)	Shielded. Located ortho to the electron-donating hydroxyl group (OH) and meta to the methoxy. [1][2] The shielding effect of OH dominates.[1] [2]
E	3.80 – 3.90	Singlet (s)	3H	-OCH ₃ (C5)	Typical chemical shift for an aromatic methoxy group.[1][2]

Diagnostic Logic (Self-Validation)

To confirm you have the correct isomer (4-chloro) and not the 3-chloro or 6-chloro isomer, apply this logic:

- Coupling Pattern: If you see doublets (

Hz) or (

Hz), the structure is incorrect. The 4-chloro-2-hydroxy-5-methoxy substitution places protons at H-3 and H-6 (para to each other).[2] Para coupling is typically negligible (< 1 Hz) in routine scans, resulting in two clear singlets.[1][2]

- NOESY Correlation: A Nuclear Overhauser Effect (NOESY) experiment should show a correlation between the Methoxy protons (Signal E) and the H-6 aromatic proton (Signal C). There should be no correlation between the Methoxy protons and H-3.[1][2]

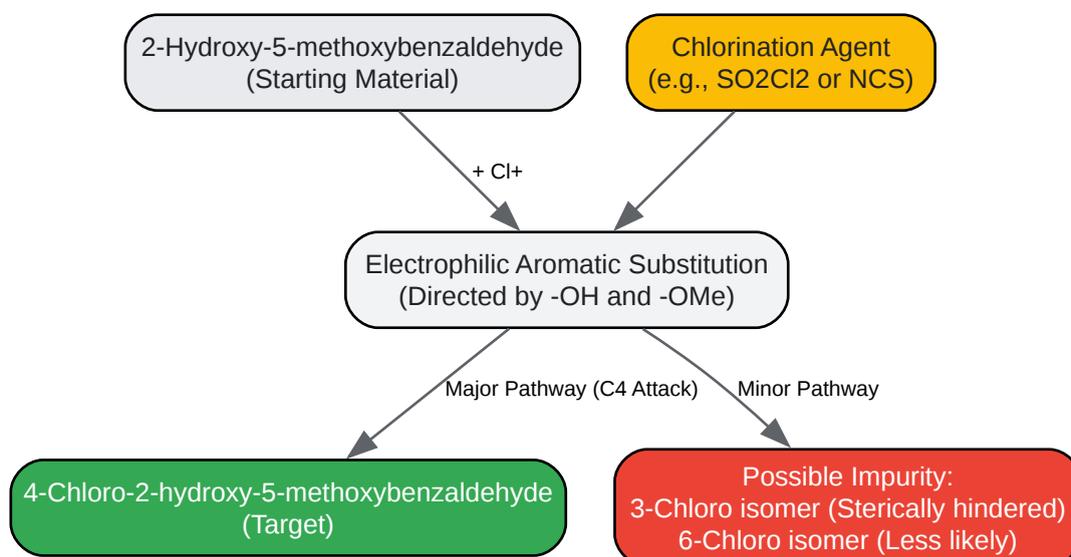
¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The Carbon-13 spectrum will display 8 distinct signals.

Signal Type	Shift (δ ppm)	Assignment	Notes
Carbonyl	188 – 190	C=O (C1-CHO)	Most downfield signal. [2]
Aromatic C-O	150 – 155	C-OH (C2)	Deshielded by direct attachment to oxygen. [1][2]
Aromatic C-O	145 – 150	C-OMe (C5)	Deshielded by direct attachment to oxygen. [1][2]
Aromatic C-Cl	125 – 130	C-Cl (C4)	Distinct shift due to the heavy halogen atom. [1][2]
Quaternary	120 – 125	C-CHO (C1)	Ipsocarbon carrying the aldehyde. [1][2]
Aromatic C-H	110 – 115	C-H (C6)	Ortho to CHO. [1][2]
Aromatic C-H	102 – 105	C-H (C3)	Ortho to OH (more shielded). [1][2]
Methoxy	55 – 57	-OCH ₃	Standard methoxy carbon. [1][2]

Synthesis & Degradation Pathways

Understanding the origin of the sample aids in identifying impurities.
[1][2] This compound is typically synthesized via the chlorination of 2-hydroxy-5-methoxybenzaldehyde.
[2]



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Figure 2: Synthesis pathway highlighting the regioselectivity driven by the -OMe and -OH groups.[2]

Impurity Profiling[1][2]

- Starting Material: Look for a doublet pattern in the aromatic region (H-3 and H-4 coupling) if the chlorination is incomplete.[2]
- Regioisomers: If chlorination occurs at C3 (between OH and Cl), the symmetry breaks, and shifts will change significantly.[1][2]

References

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